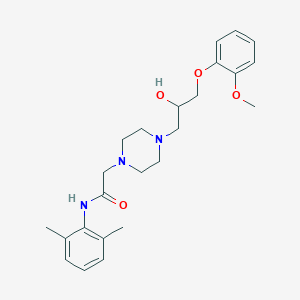![molecular formula C10H13N5O3 B123801 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one CAS No. 140438-62-6](/img/structure/B123801.png)
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one, also known as CP-1, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it an attractive target for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves its ability to inhibit the enzyme adenosine deaminase (ADA), which is responsible for the breakdown of adenosine. By inhibiting ADA, 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one increases the levels of adenosine in cells, which can have a number of effects on cellular processes. For example, adenosine has been shown to have anti-inflammatory effects, and it can also promote the growth and survival of certain cell types.
Efectos Bioquímicos Y Fisiológicos
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has a number of biochemical and physiological effects that make it an attractive target for scientific research. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of a number of diseases. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has also been shown to have a protective effect on cells that are exposed to oxidative stress, which can lead to cellular damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for lab experiments is its specificity for ADA. This makes it a useful tool for studying the role of adenosine in cellular processes. However, one limitation of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one is its relatively low potency compared to other ADA inhibitors. This can make it more difficult to achieve the desired effects in experiments, and it may require higher concentrations of the compound.
Direcciones Futuras
There are a number of potential future directions for research on 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one. One area of interest is in developing more potent analogs of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one that can be used in experiments at lower concentrations. Another area of research is in exploring the potential therapeutic applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one and its potential role in cellular processes.
Métodos De Síntesis
The synthesis of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves the reaction of 2,6-diaminopurine with dihydroxyacetone phosphate in the presence of a cyclopentyl group. This reaction yields 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-tumor effects in animal models. Other potential applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one include its use as a tool for studying the role of purines in cellular processes, as well as its potential use as a therapeutic agent for other diseases such as viral infections and autoimmune disorders.
Propiedades
Número CAS |
140438-62-6 |
|---|---|
Nombre del producto |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one |
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1 |
Clave InChI |
LDYHQWURHCKRLK-WDSKDSINSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)O |
SMILES |
C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1C(CC(C1O)O)N2C=NC3=C2NC(=NC3=O)N |
Sinónimos |
carbocyclic 5'-nor-2'-deoxyguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



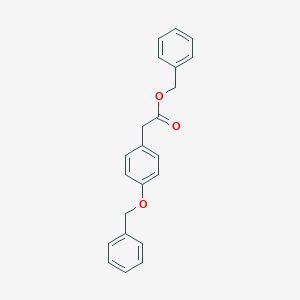
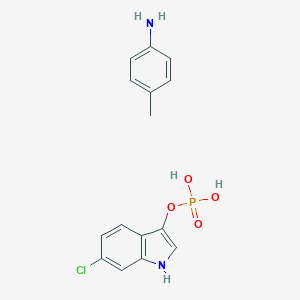
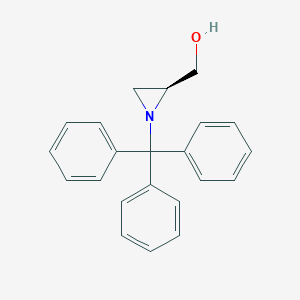
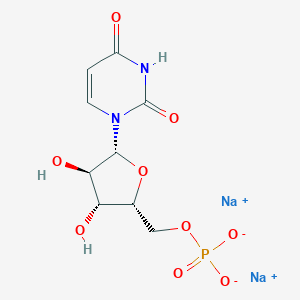
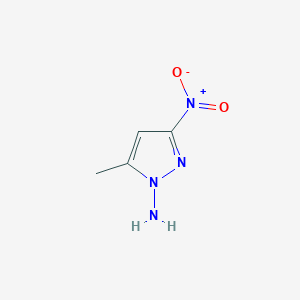
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
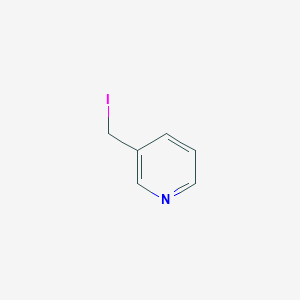
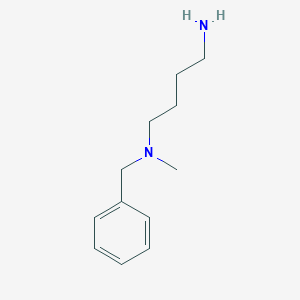
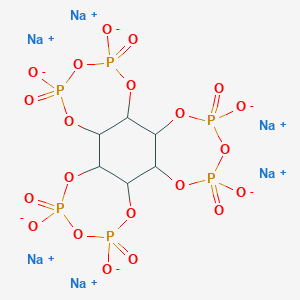
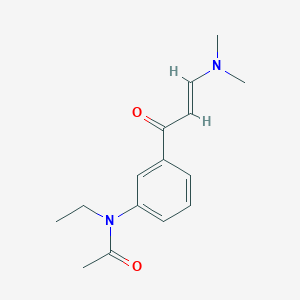
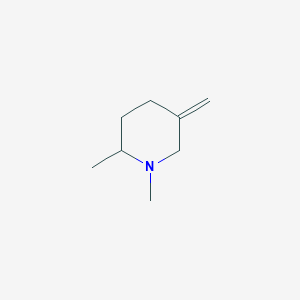
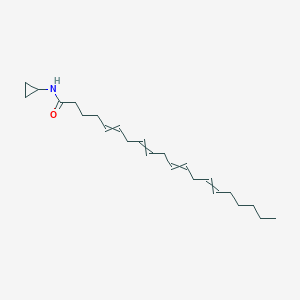
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
